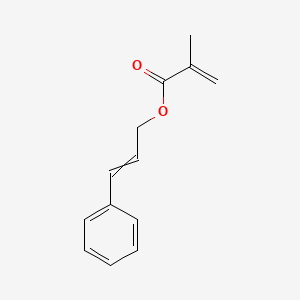

CINNAMYL METHACRYLATE

Description

Properties

CAS No. |

31736-34-2 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C13H14O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9H,1,10H2,2H3/b9-6+ |

InChI Key |

QJAIDMRTITZOLC-RMKNXTFCSA-N |

SMILES |

CC(=C)C(=O)OCC=CC1=CC=CC=C1 |

Isomeric SMILES |

CC(=C)C(=O)OC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(=C)C(=O)OCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cinnamyl Methacrylate

The predominant method for synthesizing this compound involves the esterification of cinnamyl alcohol with methacryloyl chloride in the presence of a base, typically triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Reaction Scheme and Conditions

- Reactants : Cinnamyl alcohol and methacryloyl chloride

- Solvent : Acetonitrile

- Base : Triethylamine

- Temperature : Initial stirring at room temperature for 6 hours, followed by heating at 40 °C for 1 hour to ensure complete conversion of hydroxyl groups

- Work-up : Washing with distilled water and saturated sodium hydrogenocarbonate solution, drying over magnesium sulfate, filtration, and solvent removal under vacuum

This procedure yields this compound with an approximate yield of 85%.

Detailed Reaction Procedure

| Step | Description |

|---|---|

| 1 | Dissolve 30 g (0.22 mol) of cinnamyl alcohol in 300 ml of acetonitrile |

| 2 | Add 20 g (0.19 mol) of triethylamine to the solution |

| 3 | Add 21 ml (0.21 mol) of methacryloyl chloride dropwise under stirring |

| 4 | Stir the mixture at room temperature for 6 hours |

| 5 | Increase temperature to 40 °C and maintain for 1 hour |

| 6 | Wash the reaction mixture with distilled water and then with saturated sodium hydrogenocarbonate solution |

| 7 | Separate the organic layer, dry over magnesium sulfate, filter, and remove solvent under vacuum |

Characterization of Product

- Yield : 85%

- 1H NMR (300 MHz, CDCl3) : Characteristic peaks at δ 1.1 ppm (singlet, -CH3), 4.5 ppm (multiplet, O-CH2-C), 4.8 ppm (multiplet, =CH2), 6.2 ppm (multiplet, =CH), and 7.2 ppm (multiplet, aromatic protons).

Polymerization Behavior and Reactivity

Although this compound monomer is readily synthesized, its polymerization behavior has been studied extensively to understand its reactivity and copolymerization characteristics.

Polymerization Attempts

Advanced Preparation: Graft Copolymerization

This compound has also been used in graft copolymerization, particularly with starch, to create starch-graft-poly(this compound) copolymers with enhanced properties.

Methodology

- The graft copolymerization involves the use of this compound monomer with starch as the backbone.

- Characterization techniques include 1H NMR and 13C NMR spectroscopy for structural confirmation.

- Swelling behavior in solvents of different polarity was assessed using centrifugation methods, calculating swell-ability coefficients based on volume and mass changes.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification with Methacryloyl Chloride | Cinnamyl alcohol, methacryloyl chloride, triethylamine, acetonitrile, 6 h RT + 1 h at 40 °C | 85 | Standard synthetic route, well-characterized |

| Radical Homopolymerization Attempt | AIBN, dioxane, 60 °C, 57 h | Negligible | Low polymerization reactivity |

| Copolymerization with Ethyl Methacrylate | AIBN, dioxane, 60 °C, 4 h, various feed ratios | N/A | Used for determining reactivity ratios |

| Graft Copolymerization with Starch | Starch, this compound, characterization by NMR and TGA | N/A | Produces functional graft copolymers with thermal stability |

Research Findings and Practical Implications

- The esterification method for this compound synthesis is efficient and reproducible, yielding a high-purity monomer suitable for further polymerization studies.

- The monomer exhibits limited homopolymerization under radical conditions but copolymerizes effectively with ethyl methacrylate, allowing for tailored polymer properties.

- Graft copolymers of this compound with starch show promising thermal stability and solvent interaction profiles, suggesting applications in pharmaceuticals and coatings.

Chemical Reactions Analysis

Homopolymerization

Cinnamyl methacrylate undergoes radical polymerization under controlled conditions. A study demonstrated successful homopolymerization using methyl trifluoromethanesulfonate (Tf<sub>2</sub>NTMS) as a catalyst in dichloromethane at −35°C . Key findings include:

-

Reaction mechanism : Initiated via cationic polymerization, forming poly(this compound) with a controlled molecular weight.

-

Structure : FTIR analysis confirmed the presence of ester carbonyl (C=O at 1730 cm<sup>−1</sup>) and aromatic C=C (1520–1546 cm<sup>−1</sup>) groups in the polymer backbone .

Example Reaction Setup:

| Component | Quantity | Conditions |

|---|---|---|

| Methyl cinnamate | 13 mmol | −35°C, CH<sub>2</sub>Cl<sub>2</sub> |

| Tf<sub>2</sub>NTMS | 0.26 mmol | 2.5 h reaction time |

Copolymerization

CMA copolymerizes with ethyl methacrylate (EMA) via free-radical initiation using AIBN in 1,4-dioxane at 60°C :

-

Reactivity ratios : Determined via Finneman-Ross (F-R) and Kelen-Tudos (K-T) methods:

Monomer Pair r<sub>1</sub> (CMA) r<sub>2</sub> (EMA) CMA-EMA 0.142 0.903 -

Statistical sequence : EMA monomers incorporate preferentially due to steric hindrance from CMA’s cinnamyl group, leading to random copolymers .

Thermal Decomposition

TG/DTG and FTIR studies reveal CMA’s decomposition in four stages under oxidative conditions :

Stages and Products:

| Stage | Temperature Range (°C) | Mass Loss (%) | Key Products |

|---|---|---|---|

| 1 | <190 | 5–8 | Low-MM poly(CMA) fragments |

| 2 | 190–360 | 25–30 | Starch degradation products (CO<sub>2</sub>, H<sub>2</sub>O) |

| 3 | 360–500 | 20–25 | High-MM poly(CMA) depolymerization (CH<sub>4</sub>, aromatics) |

| 4 | >500 | 18–22 | Residue combustion (CO, CO<sub>2</sub>, CH<sub>4</sub>) |

-

Mechanism : Radical scission of ester and aromatic bonds, followed by decarboxylation and condensation .

Enzymatic Reduction

CMA derivatives participate in biocatalytic pathways. For example:

-

Cinnamyl alcohol synthesis : Using E. coli ADH enzymes, CMA’s aldehyde group is reduced to cinnamyl alcohol (84% conversion) .

-

Key parameters :

Biocatalyst Substrate Conversion (%) Product Ratio (3 :4 ) MCAR + ScADH Cinnamate >90 ~20:1

Radical Crosslinking

CMA’s pendant cinnamyl group enables photo-crosslinking :

-

UV-initiated reactions : The α,β-unsaturated ester undergoes [2+2] cycloaddition, forming crosslinked networks .

-

Applications : Used in coatings and drug delivery systems due to enhanced thermal stability (up to 360°C) .

Statistical Sequence Analysis in Copolymers

For CMA-EMA copolymers:

Scientific Research Applications

Polymer Chemistry Applications

Copolymers Formation

CMA is frequently used in copolymerization processes with other methacrylates, such as ethyl methacrylate (EMA). Research has shown that the copolymerization of CMA with EMA leads to materials with improved thermal and mechanical properties compared to conventional polymers. The reactivity ratios of these monomers have been studied to predict the composition and structural characteristics of the resulting copolymers .

Table 1: Reactivity Ratios of Cinnamyl Methacrylate Copolymers

| Monomer Pair | Reactivity Ratio (r1:r2) | Properties Enhanced |

|---|---|---|

| CMA - EMA | 0.67:1 | Improved thermal stability and flexibility |

| CMA - Styrene | 0.85:1 | Enhanced miscibility and hydrophilicity |

Biomedical Applications

Dental Composites

One significant application of CMA is in dental materials. The incorporation of photodimerized this compound into dental composites has shown to improve mechanical properties and biocompatibility. Studies indicate that these composites exhibit better performance than traditional materials, potentially increasing the longevity of dental restorations .

Table 2: Properties of Dental Composites with PD-CMA

| Composite Type | Mechanical Properties (MPC%) | Glass Transition Temperature (Tg) |

|---|---|---|

| Control Composite | 45% | 60°C |

| Composite with PD-CMA | 55% | 70°C |

Material Science Applications

Modification of Polymers

CMA has been utilized to modify existing polymers to enhance their properties. For example, grafting this compound onto poly(vinylidene fluoride) (PVDF) has been shown to improve hydrophilicity, making it suitable for membrane applications . Additionally, the use of CMA in starch graft copolymers has demonstrated improvements in physical properties through covalent bonding with starch backbones .

Photopolymerization Techniques

UV-Crosslinked Polymers

The ability of CMA to undergo photopolymerization makes it valuable in creating UV-crosslinked polymers. This process allows for the development of materials that are not only strong but also have controlled degradation rates, which is crucial for various applications including coatings and adhesives .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Study on Dental Composites : A study demonstrated that incorporating PD-CMA into dental composites significantly improved their mechanical properties and biocompatibility compared to traditional composites, suggesting potential for longer-lasting dental restorations .

- Hydrophilicity Enhancement in Membranes : Research highlighted the successful grafting of CMA onto PVDF membranes, resulting in significantly improved hydrophilicity and performance in filtration applications .

- Grafting on Starch Polymers : A study focused on the grafting of CMA onto potato starch, revealing enhanced physical properties and suggesting its potential use in biodegradable materials .

Mechanism of Action

The mechanism of action of CINNAMYL METHACRYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The ester group can undergo hydrolysis to release active compounds that exert their effects through specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cinnamyl methacrylate belongs to the methacrylate ester family, which includes structurally related compounds such as methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), and aminoalkyl methacrylates (e.g., DMA, DMC-80). Below is a detailed comparison:

Structural and Functional Differences

Thermal and Mechanical Properties

Key Research Findings

Dental Composites : CMA-containing resins show 20% higher flexural strength and 30% lower shrinkage than conventional bis-GMA systems .

Starch Graft Copolymers: CMA-starch materials exhibit 55.3% grafting efficiency and non-porous structures suitable for packaging .

Thermal Resistance : CMA-based polymers retain structural integrity up to 250°C, outperforming MMA and HEMA .

Biological Activity

Cinnamyl methacrylate (CMA) is an important compound in the field of polymer chemistry and biomedicine, particularly known for its applications in dental materials and its biological activities. This article explores the biological activity of CMA, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derived from methacrylic acid and cinnamyl alcohol. Its chemical structure can be represented as follows:

This compound possesses a double bond in the methacrylate group, which allows it to undergo polymerization, making it useful in various applications, particularly in dental composites.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, research indicates that cinnamic acid derivatives exhibit significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values of various cinnamic acid derivatives against different microorganisms have been documented, showing that structural modifications can enhance bioactivity.

| Compound | MIC (μM) against Candida spp. | MIC (μM) against A. flavus |

|---|---|---|

| Methyl Cinnamate | 789.19 | 1578.16 |

| Ethyl Cinnamate | 726.36 | Not reported |

| This compound | To be determined | To be determined |

The data suggest that increasing lipophilicity through structural modifications can lead to improved penetration into biological membranes, enhancing antimicrobial efficacy .

Cytotoxicity and Cell Viability

The cytotoxic effects of CMA have also been studied, particularly in the context of its use in dental materials. A study evaluating photodimerized this compound (PD-CMA) indicated low cytotoxicity towards human cell lines at therapeutic concentrations. The dark cytotoxicity was minimal, with cell viability remaining above 78% at concentrations up to 80 µg/mL . This suggests that while CMA can exert biological effects, it is relatively safe for use in clinical applications.

Case Studies and Clinical Applications

- Dental Composites : The incorporation of PD-CMA into dental composite resins has shown promising results in improving mechanical properties and biocompatibility. The study reported enhanced flexural strength and modulus compared to conventional composites, indicating potential for longer-lasting restorations .

- Polymerization Studies : Research on the copolymerization of CMA with other monomers such as ethyl methacrylate has demonstrated its utility in forming new materials with tailored properties for specific applications . The reactivity ratios indicate that while CMA is less reactive than EMA, it still contributes significantly to the copolymer's overall characteristics.

Q & A

Q. What are the established synthetic routes for cinnamyl methacrylate (CMA), and how can reaction conditions be optimized for academic laboratory settings?

CMA is synthesized via nucleophilic substitution between cinnamyl alcohol and methacryloyl chloride, catalyzed by triethylamine (Et₃N) in anhydrous conditions . Key optimization parameters include:

- Reaction time : Extended durations (6–8 hours) ensure complete conversion, monitored via thin-layer chromatography (TLC).

- Temperature : Room temperature (20–25°C) minimizes side reactions like polymerization of methacrylate groups.

- Catalyst concentration : A 1:1 molar ratio of Et₃N to methacryloyl chloride is critical for neutralizing HCl byproducts . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate CMA with >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing CMA and its copolymers?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) identifies vinyl protons (δ 5.5–6.3 ppm) and cinnamyl aromatic protons (δ 7.2–7.4 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1720 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (vinyl C=C) confirm monomer structure .

- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution in copolymers, critical for assessing polymerization efficiency .

Q. How does copolymerization with CMA influence the thermal and mechanical properties of polymeric materials?

Incorporating CMA into copolymers introduces rigidity via its aromatic cinnamyl group, enhancing glass transition temperatures (Tg) by 10–15°C compared to methyl methacrylate (MMA)-based polymers. Flexural strength improvements (e.g., 120–140 MPa in dental resins) are attributed to crosslinking via CMA’s vinyl groups .

Advanced Research Questions

Q. How are monomer reactivity ratios (r₁, r₂) determined for CMA copolymer systems, and what statistical models resolve sequence distribution ambiguities?

Reactivity ratios are calculated using the Mayo-Lewis equation with feed composition vs. copolymer composition data from ¹H NMR . For example, CMA (M₁) with styrene (M₂) showed r₁ = 0.52 and r₂ = 1.23, indicating a tendency for alternating sequences. The Kelen-Tüdős method refines these ratios by linearizing composition data, reducing experimental error .

Q. What methodologies quantify crosslinking efficiency in CMA-containing photopolymerizable systems, and how do structural modifications affect kinetics?

- Real-Time FTIR : Tracks vinyl group conversion (e.g., 75–85% in dental resins) by monitoring C=C peak attenuation at 1630 cm⁻¹ .

- Swelling Tests : Crosslink density (ρ) is derived using Flory-Rehner theory; CMA’s 2π+2π photodimerization increases ρ by 30% compared to traditional crosslinkers .

- Kinetic Modeling : The Kamal-Sourour equation predicts curing rates, showing CMA’s conjugation delays gelation by 2–3 minutes, allowing better monomer alignment .

Q. How can researchers resolve contradictions in reported toxicity or biocompatibility data for CMA-based biomedical materials?

- Degradation Analysis : Accelerated aging (70°C, 75% RH) identifies leachables (e.g., cinnamyl alcohol) via LC-MS; cytotoxicity is assessed via ISO 10993-5 protocols using L929 fibroblasts .

- Comparative Studies : Contrast CMA with structurally analogous methacrylates (e.g., benzyl methacrylate) to isolate toxicity mechanisms. For example, CMA’s LD₅₀ in rodents (1200 mg/kg) is 20% higher than methyl methacrylate, suggesting lower acute toxicity .

Q. What experimental designs address discrepancies in copolymer sequence data derived from different analytical techniques?

- Multi-Technique Validation : Combine ¹³C NMR (for triad sequence detection) with MALDI-TOF (for oligomer sequencing) to reconcile conflicting data. For CMA-MMA copolymers, NMR may suggest random sequences, while MALDI-TOF reveals blockier structures due to kinetic partitioning .

- Computational Modeling : Monte Carlo simulations based on reactivity ratios predict sequence distributions, which are validated against experimental data to identify systematic biases .

Methodological Considerations

- Data Reproducibility : Document reagent purity (e.g., methacryloyl chloride ≥98%, Sigma-Aldrich), solvent drying protocols (e.g., molecular sieves for THF), and inert atmosphere conditions (N₂/Ar) .

- Statistical Rigor : Use ANOVA for mechanical property comparisons (p < 0.05) and report confidence intervals for reactivity ratios .

- Ethical Compliance : Adhere to ICH guidelines for biomedical studies, including IRB approval for in vitro toxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.